N(|A), N-(im)-Di-Boc-L-histidine methyl ester
Description
Chemical Structure and Properties N(α), N-(im)-Di-Boc-L-histidine methyl ester (CAS: 17791-51-4) is a protected derivative of the amino acid L-histidine. It features two tert-butoxycarbonyl (Boc) groups: one at the α-amino group (Nα) and another at the imidazole (im) nitrogen of the histidine side chain. The carboxyl group is esterified as a methyl ester, enhancing solubility in organic solvents and stability during synthetic processes . Its molecular formula is C₂₁H₃₂N₄O₆, with a molecular weight of 436.5 g/mol .
Applications
This compound is widely used in peptide synthesis, particularly for introducing histidine residues with orthogonal protection. The Boc groups are acid-labile, allowing selective deprotection under controlled conditions (e.g., trifluoroacetic acid), while the methyl ester is base-sensitive .
Properties
IUPAC Name |
tert-butyl 5-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-18-10-20(11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYLUPSTHGNNW-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Ester Formation
The carboxylic acid group of L-histidine is converted to its methyl ester via acid-catalyzed esterification. A common method involves treating L-histidine with methanol and thionyl chloride (SOCl₂) at 0°C, followed by stirring at room temperature for 12–24 hours. Alternative approaches use hydrochloric acid (HCl) in methanol, yielding L-histidine methyl ester hydrochloride.
Reaction Conditions :
α-Amino Boc Protection
The α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Sodium bicarbonate (NaHCO₃) in a tetrahydrofuran (THF)/water mixture facilitates the reaction, preventing premature hydrolysis of the methyl ester.
Procedure :
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Dissolve L-histidine methyl ester hydrochloride in THF/H₂O (1:1).
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Add NaHCO₃ (3 eq.) and Boc₂O (1.1 eq.) at 0°C.
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Stir at room temperature for 10–12 hours.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Key Considerations :
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pH Control : Maintaining pH ~8–9 ensures efficient Boc activation.
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Side Reactions : Overprotection is negligible due to the steric hindrance of Boc₂O.
Imidazole Nitrogen Boc Protection
The imidazole nitrogen is protected using Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Dichloromethane (DCM) or THF is preferred for this step due to their inertness toward Boc groups.
Procedure :
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Dissolve N(α)-Boc-L-histidine methyl ester in dry DCM.
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Add DMAP (0.1 eq.) and Boc₂O (1.5 eq.).
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Reflux for 4–6 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography.
Optimization Insights :
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Catalyst : DMAP enhances reaction rate by deprotonating the imidazole nitrogen.
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Temperature : Reflux conditions (40–50°C) improve yields compared to room temperature.
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Yield : 70–85% (estimated from analogous imidazole protections).
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃) :
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δ 1.44 (s, 18H, Boc groups).
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δ 3.72 (s, 3H, OCH₃).
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δ 6.88–7.12 (m, 1H, imidazole H).
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δ 4.50–4.70 (m, 1H, α-CH).
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¹³C NMR (CDCl₃) :
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δ 28.2 (Boc CH₃).
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δ 52.1 (OCH₃).
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δ 155.8 (Boc carbonyl).
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δ 170.3 (ester carbonyl).
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MS (ESI) : m/z 393.4 [M+H]⁺ (C₁₇H₂₇N₃O₆).
Chromatographic Purity
HPLC analysis (C18 column, 70% acetonitrile/water) shows a single peak at retention time (Rt) 12.6 minutes, confirming >97% purity.
Comparative Analysis of Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl Ester | SOCl₂/MeOH, 0°C → rt, 24h | 92 | 95 |
| α-Amino Boc | Boc₂O, NaHCO₃, THF/H₂O, rt, 12h | 89 | 98 |
| Imidazole Boc | Boc₂O, DMAP, DCM, reflux, 6h | 78 | 97 |
Notes :
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Protection
The imidazole ring contains two nitrogens (Nπ and Nτ), but the reaction favors protection at the more nucleophilic Nτ position under DMAP catalysis. Excess Boc₂O (1.5 eq.) ensures complete protection without side products.
Stability of Methyl Ester
The methyl ester remains intact under basic Boc protection conditions (pH ≤9). Acidic workup (e.g., TFA) is avoided until the final deprotection step in peptide synthesis.
Applications in Peptide Chemistry
N(α), N-(im)-Di-Boc-L-histidine methyl ester is widely used in solid-phase peptide synthesis (SPPS) to incorporate histidine residues. The Boc groups are cleaved with trifluoroacetic acid (TFA), while the methyl ester is hydrolyzed under basic conditions (e.g., LiOH/THF/H₂O) .
Chemical Reactions Analysis
Types of Reactions
N(|A), N-(im)-Di-Boc-L-histidine methyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide, to yield the free carboxylic acid.
Substitution Reactions: The protected amino and imidazole groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Ester Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Deprotected Amine: L-histidine with free amino and carboxyl groups
Hydrolyzed Ester: L-histidine with a free carboxyl group
Substituted Derivatives: Various substituted histidine derivatives depending on the electrophile used
Scientific Research Applications
Peptide Synthesis
N(α), N-(im)-Di-Boc-L-histidine methyl ester serves as a crucial building block in peptide synthesis. Its stable structure allows for efficient coupling reactions, making it a preferred choice for researchers in developing therapeutics. The compound's ability to protect amino groups from unwanted reactions enhances the synthesis of complex peptides.
Drug Development
In pharmaceutical research, this compound is utilized to create histidine-containing compounds that can enhance drug efficacy. Its role in modifying drug properties is vital for optimizing formulations, particularly in creating targeted therapies for various diseases.
Bioconjugation
The compound is employed in bioconjugation processes, linking biomolecules to therapeutic agents. This application is essential for developing targeted delivery systems, particularly in cancer therapies where precision is crucial.
Protein Engineering
Researchers leverage N(α), N-(im)-Di-Boc-L-histidine methyl ester to modify proteins, enhancing their stability and activity. This modification is particularly beneficial in developing enzymes and antibodies for diverse applications, including diagnostics and therapeutics.
Research in Biochemistry
The compound plays a significant role in studying histidine's function within biological systems. It aids in understanding metabolic pathways and enzyme mechanisms, contributing to advancements in biochemistry and molecular biology.
Case Study 1: Synthesis of Bioimidazoles
Monga et al. (2008) demonstrated the use of N(α), N-(im)-Di-Boc-L-histidine methyl ester in synthesizing bioimidazoles incorporated into thyrotropin-releasing hormone (TRH) analogs. These analogs showed enhanced analeptic activity in vivo, indicating potential therapeutic applications.
Case Study 2: Enantioretentive Methylation
Grozinger et al. (1993) highlighted the compound's role in the α-enantioretentive methylation of L-histidine, leading to the synthesis of (S)-(+)-α-(fluoromethyl)histidine. This process is significant for creating molecular structures with specific stereochemical configurations essential for pharmaceutical research.
Case Study 3: Photoaffinity Probes
Jaganathen et al. (1990) explored the use of N(α), N-(im)-Di-Boc-L-histidine methyl ester as a precursor for synthesizing photoactivatable amino-acid derivatives used in biochemical studies to understand molecular interactions.
Comparative Data Table
Mechanism of Action
The mechanism of action of N(|A), N-(im)-Di-Boc-L-histidine methyl ester primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino and carboxyl groups can participate in various biochemical and chemical processes. The imidazole ring of histidine can act as a nucleophile or base in enzymatic reactions, playing a crucial role in catalysis and molecular recognition.
Comparison with Similar Compounds
Nα-Boc-N(im)-Trityl-L-histidine
- Structure : Similar to the target compound but replaces the imidazole Boc group with a trityl (triphenylmethyl) group.
- Key Differences :
- Applications: Preferable in syntheses requiring sequential deprotection of imidazole and α-amino groups under mild conditions .
N-[N-(Trifluoroacetyl)glycyl]glycine Methyl Ester (CAS: 433-33-0)
N-(4-Methanesulfonylamino-2-sulfamoyl-phenyl)-malonamic Acid Methyl Ester
- Structure : Aromatic malonamic ester with sulfamoyl and methanesulfonyl groups.
- Key Differences: Functional Groups: Designed for drug synthesis (e.g., Setrobuvir intermediates) rather than peptide chemistry. Synthetic Route: Requires mesylation (methanesulfonyl chloride) and nitro reduction steps, which are unnecessary for histidine derivatives .
L-Histidine,N-[N-Boc-L-alanyl]-1-(2,4-dinitrophenyl)-, Methyl Ester (CAS: 62456-69-3)
- Structure : Histidine derivative with a Boc-protected alanyl group and a 2,4-dinitrophenyl (DNP) moiety.
- Key Differences :
Data Table: Comparative Analysis
*Estimated based on structural analogs.
Research Findings and Trends
- Orthogonal Protection : Boc groups are favored in peptide synthesis for their compatibility with Fmoc strategies, whereas trityl and DNP groups serve niche roles in sequential deprotection or analytical tracking .
- Solubility vs. Stability : Methyl esters improve solubility but limit aqueous-phase reactions. Alternatives like tert-butyl esters offer better stability but require harsher deprotection .
- Industrial Relevance: Compounds like N-(4-methanesulfonylamino-phenyl)-malonamic acid methyl ester highlight the shift toward functionalized intermediates in antiviral drug synthesis .
Biological Activity
N(α), N-(im)-Di-Boc-L-histidine methyl ester is a significant derivative of the amino acid histidine, characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a methyl ester functional group. This compound plays a crucial role in peptide synthesis and exhibits various biological activities that make it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : C₁₇H₂₇N₃O₆
- Molecular Weight : 369.41 g/mol
- Melting Point : 113-116 °C
- Density : 1.17 g/cm³
Synthesis and Derivatives
N(α), N-(im)-Di-Boc-L-histidine methyl ester is synthesized through established organic chemistry techniques, often involving the protection of the histidine side chains to facilitate selective reactions. Its structure allows for stability during peptide synthesis, making it a valuable building block for more complex bioactive peptides.
Role in Peptide Synthesis
The compound serves as a precursor in the synthesis of bioactive peptides, which are critical in various biological functions. Histidine residues are known for their roles in:
- Enzyme Active Sites : Histidine is often involved in catalytic mechanisms due to its unique side chain properties.
- Metal Ion Coordination : The imidazole ring can coordinate metal ions, which is essential for the activity of many metalloproteins.
- Proton Transfer : Histidine's ability to act as both an acid and a base facilitates proton transfer in enzymatic reactions.
Pharmacological Properties
Research indicates that N(α), N-(im)-Di-Boc-L-histidine methyl ester exhibits several pharmacological activities:
- Antioxidant Activity : Compounds containing histidine have shown potential antioxidant effects, which may be attributed to their ability to scavenge free radicals and chelate metal ions, thus reducing oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that histidine derivatives can modulate inflammatory pathways, potentially impacting conditions such as arthritis or neurodegenerative diseases.
- Neuroprotective Effects : Research has indicated that histidine-containing peptides may influence neurotransmitter systems, offering protective effects against neurodegeneration.
Case Studies and Research Findings
- Cyclo(His-Pro) Studies : A study on cyclo(His-Pro) demonstrated its protective carbonyl quenching effects and highlighted its antioxidant properties, suggesting that similar histidine derivatives could have beneficial effects on health by reducing oxidative damage .
- Ergogenic Effects : Amino acids and their derivatives, including histidine compounds, have been studied for their ergogenic properties, influencing physical performance and recovery post-exercise .
- Peptide Stability and Reactivity : Investigations into the stability of histidine-containing peptides in serum revealed that modifications like Boc protection can enhance stability against enzymatic degradation, making them more effective as therapeutic agents .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N(α), N-(im)-Di-Boc-L-histidine methyl ester | C₁₇H₂₇N₃O₆ | Two Boc groups; enhanced stability |
| N-Boc-L-histidine methyl ester | C₁₂H₁₉N₃O₄ | L-enantiomer; more biologically active than D-form |
| D-Histidine methyl ester | C₇H₁₁N₃O₂ | Lacks Boc protection; simpler structure |
| N-Boc-D-histidine | C₁₃H₁₉N₃O₂ | Contains an additional carboxyl group; used in synthesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N(im)-Di-Boc-L-histidine methyl ester, and how do orthogonal protection strategies influence yield?
- Methodological Answer : The synthesis typically involves sequential Boc protection of the α-amino and imidazole groups of L-histidine. As demonstrated in solid-phase peptide synthesis (SPPS), the imidazole (N(im)) is first protected with Boc, followed by α-amino (Nα) Boc protection. Methyl esterification is then performed on the carboxyl group to enhance solubility and reduce racemization during coupling. Orthogonal protection, such as using Bpoc (2-(biphenylyl)isopropyloxycarbonyl) for Nα, allows selective deprotection under mild acidic conditions (e.g., 1% TFA in DCM), minimizing side reactions . Yield optimization requires strict anhydrous conditions and coupling agents like dicyclohexylcarbodiimide (DCC) .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of N(im)-Di-Boc-L-histidine methyl ester?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and methyl ester resonance (δ 3.7 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHNO: calc. 437.23, observed 437.22) .
- HPLC : Reverse-phase HPLC with UV detection (220 nm) assesses purity (>98%) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .
Q. How should researchers handle and store N(im)-Di-Boc-L-histidine methyl ester to ensure stability?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store desiccated at -20°C under inert gas (argon or nitrogen). Pre-dissolve in anhydrous DMF or DCM for SPPS to avoid hydrolysis of the methyl ester. Stability tests indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers mitigate side reactions, such as ornithine formation, during the incorporation of N(im)-Di-Boc-L-histidine methyl ester into arginine-rich peptides?
- Methodological Answer : Ornithine formation arises from nitroarginine side-chain reduction during deprotection. Replace nitroarginine with tosyl (Tos)-protected arginine, which is stable under Boc cleavage conditions (e.g., 30% HBr in acetic acid). Alternatively, use NG-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protection, which is removed with TFA without side reactions . Monitor by LC-MS for [M+H] shifts (-30 Da for ornithine vs. arginine) .
Q. What strategies optimize coupling efficiency of N(im)-Di-Boc-L-histidine methyl ester in sterically hindered peptide sequences?
- Methodological Answer :
- Coupling Reagents : Use 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) for improved activation.
- Double Coupling : Perform two sequential couplings (30 min each) at 50°C to overcome steric hindrance.
- Microwave-Assisted SPPS : Reduces reaction time by 50% while maintaining >95% coupling efficiency .
Q. How do researchers resolve discrepancies in reported Boc deprotection kinetics for N(im)-Di-Boc-L-histidine methyl ester in different solvent systems?
- Methodological Answer : Deprotection rates vary with solvent polarity. In DCM, 50% TFA deprotects Nα-Boc in 10 min, while N(im)-Boc requires 30 min. In contrast, 95% TFA in water deprotects both groups in <5 min but risks methyl ester hydrolysis. Kinetic studies using F NMR to monitor TFA consumption can calibrate solvent-specific protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
